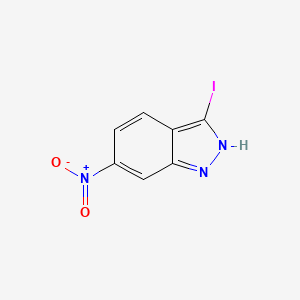

3-Iodo-6-nitro-1H-indazole

Description

The exact mass of the compound 3-Iodo-6-nitro-1H-indazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Iodo-6-nitro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-6-nitro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-6-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4IN3O2/c8-7-5-2-1-4(11(12)13)3-6(5)9-10-7/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGNGLOCQEDMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30499680 | |

| Record name | 3-Iodo-6-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70315-70-7 | |

| Record name | 3-Iodo-6-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30499680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodo-6-nitroindazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 3-iodo-6-nitro-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-iodo-6-nitro-1H-indazole, a key heterocyclic building block in medicinal chemistry. This compound serves as a versatile intermediate for the development of various therapeutic agents, particularly kinase inhibitors. This document outlines a detailed synthetic protocol and provides expected characterization data based on analogous compounds, presented in a structured format for clarity and ease of use.

Physicochemical Properties

3-Iodo-6-nitro-1H-indazole is a solid, slightly pale yellow compound. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₄IN₃O₂ |

| Molecular Weight | 289.03 g/mol |

| CAS Number | 70315-70-7 |

| Appearance | Slightly Pale Yellow Solid |

| Melting Point | 265 °C |

Synthesis of 3-iodo-6-nitro-1H-indazole

The synthesis of 3-iodo-6-nitro-1H-indazole is achieved through the direct iodination of 6-nitro-1H-indazole. The C-3 position of the indazole ring is susceptible to electrophilic substitution. The reaction is typically carried out by treating 6-nitro-1H-indazole with molecular iodine in the presence of a base.

Experimental Protocol: Iodination of 6-nitro-1H-indazole

This protocol is adapted from established methods for the C-3 iodination of unprotected indazoles.

Materials and Reagents:

-

6-nitro-1H-indazole

-

Iodine (I₂)

-

Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 6-nitro-1H-indazole (1.0 equivalent).

-

Dissolution: Add anhydrous DMF to the flask and stir the mixture at room temperature until the substrate is fully dissolved.

-

Reagent Addition: Add molecular iodine (I₂) (approximately 1.5-2.0 equivalents) to the solution. Follow this with the portion-wise addition of potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) (approximately 2.0-4.0 equivalents).

-

Reaction: Heat the reaction mixture and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing an ice-water mixture. Quench excess iodine by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution dropwise until the dark color of the iodine disappears.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate. Combine the organic layers and wash them sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure 3-iodo-6-nitro-1H-indazole.

Synthesis Workflow

Characterization Data (Predicted)

¹H NMR Spectroscopy (Predicted)

The expected proton NMR chemical shifts for 3-iodo-6-nitro-1H-indazole in a solvent like DMSO-d₆ are presented below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS).

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| NH | ~13.5 - 14.5 | br s |

| H-4 | ~7.8 - 8.0 | d |

| H-5 | ~7.4 - 7.6 | dd |

| H-7 | ~8.1 - 8.3 | d |

¹³C NMR Spectroscopy (Predicted)

The predicted carbon-13 NMR chemical shifts are influenced by the electron-withdrawing nitro group and the iodine atom.

| Carbon | Predicted Chemical Shift (ppm) |

| C-3 | ~90 - 95 |

| C-3a | ~140 - 142 |

| C-4 | ~120 - 122 |

| C-5 | ~118 - 120 |

| C-6 | ~145 - 148 |

| C-7 | ~115 - 117 |

| C-7a | ~140 - 142 |

FT-IR Spectroscopy (Predicted)

The expected characteristic infrared absorption bands are listed below.

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | ~3300 - 3400 (broad) |

| C-H Aromatic | ~3100 |

| NO₂ Asymmetric Stretch | ~1520 - 1540 |

| NO₂ Symmetric Stretch | ~1340 - 1360 |

| C=C Aromatic | ~1600, ~1470 |

Mass Spectrometry (Predicted)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

| Parameter | Expected Value |

| Molecular Formula | C₇H₄IN₃O₂ |

| Exact Mass | 288.9399 |

| Ionization Mode | ESI+ or ESI- |

| Expected Ion | [M+H]⁺ = 289.9477 or [M-H]⁻ = 287.9321 |

Experimental Protocols for Characterization

The unambiguous identification of 3-iodo-6-nitro-1H-indazole relies on a combination of the following spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher field NMR spectrometer.

-

¹³C NMR: Acquire a proton-decoupled carbon-13 spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding approximately 1 mg of the sample with 100 mg of dry KBr and pressing it into a thin pellet.

Data Acquisition: Record the spectrum on an FT-IR spectrometer.

Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

Data Acquisition:

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the sample on a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to determine the exact mass of the molecular ion.

Characterization Workflow

An In-depth Technical Guide to the Chemical Properties of 3-iodo-6-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-6-nitro-1H-indazole is a substituted indazole that serves as a valuable building block in synthetic organic and medicinal chemistry.[1] Its distinct arrangement of iodo and nitro functional groups on the indazole core makes it a versatile precursor for the synthesis of more complex heterocyclic molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and reactivity. Furthermore, it explores the utility of this compound as an intermediate in the development of potential therapeutic agents, particularly kinase inhibitors.[2][3]

Molecular Structure and Physicochemical Properties

The structure of 3-iodo-6-nitro-1H-indazole incorporates the bicyclic indazole core, featuring an iodine atom at the 3-position and a nitro group at the 6-position. The electron-withdrawing nature of the nitro group and the reactivity of the carbon-iodine bond are key determinants of its chemical behavior.

Table 1: Physicochemical Properties of 3-iodo-6-nitro-1H-indazole and Related Compounds

| Property | Value | Compound |

| Molecular Formula | C₇H₄IN₃O₂ | 3-iodo-6-nitro-1H-indazole[1] |

| Molecular Weight | 289.03 g/mol | 3-iodo-6-nitro-1H-indazole[1] |

| Appearance | Likely a solid powder | Based on related indazoles[3] |

| Purity | Typically >95% | Based on related indazoles[3] |

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data for 3-iodo-6-nitro-1H-indazole (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.5-14.5 | br s | 1H | NH |

| ~8.6 | d | 1H | H-7 |

| ~8.2 | dd | 1H | H-5 |

| ~7.8 | d | 1H | H-4 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Predictions are based on analogous structures and may vary from experimental values.[4][5]

Table 3: Predicted ¹³C NMR Spectral Data for 3-iodo-6-nitro-1H-indazole (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~148 | C-6 |

| ~142 | C-7a |

| ~125 | C-4 |

| ~122 | C-5 |

| ~118 | C-7 |

| ~112 | C-3a |

| ~91 | C-3 |

Note: Predictions are based on analogous structures and may vary from experimental values.[4]

Table 4: Predicted FT-IR and Mass Spectrometry Data

| Spectroscopic Technique | Key Predicted Features |

| FT-IR (KBr pellet) | N-H Stretch: ~3300-3400 cm⁻¹ (broad)C-H Aromatic: ~3100 cm⁻¹NO₂ Asymmetric Stretch: ~1520 cm⁻¹NO₂ Symmetric Stretch: ~1340 cm⁻¹ |

| Mass Spectrometry (EI) | Molecular Ion Peak ([M]⁺): m/z 289 |

Note: Predictions are based on analogous structures and may vary from experimental values.[4]

Synthesis and Reactivity

Synthesis

The synthesis of 3-iodo-6-nitro-1H-indazole can be achieved through a multi-step process starting from 6-nitro-1H-indazole. A plausible synthetic route is outlined below.

Caption: Generalized synthesis workflow for 3-iodo-6-nitro-1H-indazole.

Experimental Protocol: Synthesis of 3-iodo-6-nitro-1H-indazole

This protocol is based on general methods for the iodination of indazoles.[6]

-

Reaction Setup: In a round-bottom flask, dissolve 6-nitro-1H-indazole in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Addition of Reagents: Add a base, such as potassium carbonate (K₂CO₃), to the solution. Subsequently, add iodine (I₂) portion-wise or as a solution in DMF.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine. The product may precipitate and can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Reactivity

The presence of the iodo group at the 3-position makes 3-iodo-6-nitro-1H-indazole a versatile substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are instrumental in introducing molecular diversity for applications in drug discovery.[2][3]

Heck Reaction:

The palladium-catalyzed Heck reaction allows for the formation of a carbon-carbon bond between 3-iodo-6-nitro-1H-indazole and an alkene.[2] This reaction is a powerful tool for synthesizing 3-alkenyl-6-nitro-indazoles, which are valuable intermediates for further functionalization.[2]

Experimental Protocol: Heck Reaction of 3-iodo-6-nitro-1H-indazole with an Alkene

This protocol is a general procedure for the Heck reaction with iodo-indazole derivatives.[2]

-

N-Protection (Optional but Recommended): To prevent side reactions, the indazole nitrogen can be protected. A common protecting group is tetrahydropyran (THP). This is achieved by reacting 3-iodo-6-nitro-1H-indazole with 3,4-dihydro-2H-pyran in the presence of a catalytic amount of acid.[6]

-

Reaction Setup: In a reaction vessel, combine the N-protected 3-iodo-6-nitro-1H-indazole, the desired alkene, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., tri-o-tolylphosphine), and a suitable base (e.g., N,N-diisopropylethylamine) in an appropriate solvent like DMF.[6]

-

Reaction Conditions: Degas the reaction mixture and heat it under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 120 °C. Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture, dilute it with an organic solvent like ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the residue by flash column chromatography.

Caption: Catalytic cycle of the Heck reaction.[2]

Biological Significance and Applications

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3][7][8] Substituted indazoles, such as 3-iodo-6-nitro-1H-indazole, are particularly valuable as intermediates in the synthesis of kinase inhibitors.[2][3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases like cancer.

The nitro group at the 6-position can be reduced to an amine, which provides a handle for further derivatization to explore structure-activity relationships (SAR) in drug discovery programs.[3]

Caption: Potential mechanism of action for indazole-based kinase inhibitors.

Conclusion

3-Iodo-6-nitro-1H-indazole is a strategically functionalized heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its reactivity, particularly in cross-coupling reactions, allows for the generation of diverse molecular libraries for drug discovery efforts. While detailed experimental data for this specific molecule is limited, the known chemistry of related indazole derivatives provides a strong foundation for its synthesis and application in the development of novel therapeutics, especially in the area of kinase inhibition.

References

- 1. 3-IODO-6-NITRO-1H-INDAZOLE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-iodo-6-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-iodo-6-nitro-1H-indazole, a key heterocyclic compound with significant applications in medicinal chemistry and material science. This document details its chemical identity, physicochemical properties, synthesis protocols, and its role as a crucial intermediate in the development of targeted therapeutics, particularly kinase inhibitors. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Chemical Identity and Properties

3-iodo-6-nitro-1H-indazole is a substituted indazole featuring an iodine atom at the 3-position and a nitro group at the 6-position of the indazole core. This unique substitution pattern makes it a versatile building block for further chemical modifications.

Table 1: Physicochemical Properties of 3-iodo-6-nitro-1H-indazole

| Property | Value | Source |

| CAS Number | 70315-70-7 | [1] |

| Molecular Formula | C₇H₄IN₃O₂ | [1] |

| Molecular Weight | 289.03 g/mol | [1] |

| Appearance | Solid (form) | |

| Storage Temperature | 0-8°C | [1] |

Synthesis and Experimental Protocols

The synthesis of 3-iodo-6-nitro-1H-indazole can be achieved through the iodination of 6-nitroindazole. The following protocol is a representative method.

Synthesis of 3-iodo-6-nitro-1H-indazole

This procedure involves the direct iodination of 6-nitroindazole in the presence of a base.

Materials:

-

6-nitroindazole

-

Iodine (I₂)

-

Potassium carbonate (K₂CO₃) or other suitable base

-

N,N-Dimethylformamide (DMF)

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a reaction flask, dissolve 6-nitroindazole in DMF.

-

Add the base (e.g., potassium carbonate) to the solution and stir.

-

Slowly add a solution of iodine in DMF to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into an aqueous solution of sodium thiosulfate to quench unreacted iodine.

-

The product may precipitate from the solution. If so, collect the solid by filtration, wash it with water, and dry it.

-

If the product does not precipitate, extract it with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

The crude product can be further purified by column chromatography on silica gel.

This protocol is a general guideline, and optimization of reaction conditions may be necessary to achieve higher yields and purity.

Applications in Research and Development

3-iodo-6-nitro-1H-indazole is a valuable intermediate in the synthesis of more complex molecules, primarily in the pharmaceutical industry.

Intermediate for Kinase Inhibitors

The indazole scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of many kinase inhibitors.[2][3][4] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The iodine atom at the C-3 position of 3-iodo-6-nitro-1H-indazole serves as a convenient "handle" for introducing various substituents through cross-coupling reactions like the Suzuki or Heck reactions.[5] This allows for the synthesis of a diverse library of compounds that can be screened for inhibitory activity against specific kinases in pathways such as the RAF-MEK-ERK pathway, which is often hyperactivated in cancer.[4]

Material Science

Due to its electronic properties, 3-iodo-6-nitro-1H-indazole and its derivatives are also explored in the field of material science for the development of advanced materials.[1]

Signaling Pathway and Experimental Workflow

The primary utility of 3-iodo-6-nitro-1H-indazole is as a starting material for the synthesis of kinase inhibitors. The following diagrams illustrate a general workflow for its use in this context and a simplified representation of a kinase signaling pathway that its derivatives might target.

Caption: Synthetic and screening workflow for developing kinase inhibitors from 3-iodo-6-nitro-1H-indazole.

Caption: A simplified RAF-MEK-ERK signaling pathway, a potential target for inhibitors derived from 3-iodo-6-nitro-1H-indazole.

Safety and Handling

3-iodo-6-nitro-1H-indazole should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as Acute Toxicity, Oral, Category 4. All handling should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-iodo-6-nitro-1H-indazole is a strategically important building block in modern drug discovery and material science. Its versatile chemical nature, particularly the presence of a reactive iodine atom, allows for the efficient synthesis of diverse molecular libraries. While the compound itself may not possess significant biological activity, its role as a key intermediate in the creation of potent kinase inhibitors underscores its value to the scientific community. Further research into the properties and applications of this and related indazole derivatives is likely to yield novel therapeutic agents and advanced materials.

References

Spectroscopic and Synthetic Profile of 3-iodo-6-nitro-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, specifically Nuclear Magnetic Resonance (NMR), for 3-iodo-6-nitro-1H-indazole. Due to the limited availability of public domain experimental spectra for this specific molecule, this document leverages data from closely related analogues to provide a predictive framework for its characterization. Detailed experimental protocols for synthesis and analysis are also presented.

Molecular Structure and Properties

3-iodo-6-nitro-1H-indazole is a substituted indazole with the molecular formula C₇H₄IN₃O₂ and a molecular weight of 289.03 g/mol .[1] The indazole scaffold is a significant pharmacophore in drug discovery, and the presence of iodo and nitro functional groups offers versatile handles for further chemical modifications, such as transition metal-catalyzed cross-coupling reactions and reduction of the nitro group to an amine.[2]

Predicted NMR Spectroscopic Data

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR spectral data for 3-iodo-6-nitro-1H-indazole. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) and are anticipated in a solvent like DMSO-d₆.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH | ~13.0 - 14.5 | br s | - |

| H4 | ~8.5 - 8.7 | d | ~2.0 |

| H5 | ~8.1 - 8.3 | dd | ~9.0, 2.0 |

| H7 | ~7.7 - 7.9 | d | ~9.0 |

Predicted ¹³C NMR Data Summary

The predicted ¹³C NMR data are presented below. The chemical shifts are influenced by the electron-withdrawing nitro group and the halogen atom.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 | ~90 - 95 |

| C3a | ~140 - 142 |

| C4 | ~122 - 124 |

| C5 | ~118 - 120 |

| C6 | ~147 - 149 |

| C7 | ~110 - 112 |

| C7a | ~140 - 142 |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of 3-iodo-6-nitro-1H-indazole, adapted from protocols for similar compounds.[3][4]

Synthesis of 3-iodo-6-nitro-1H-indazole

The synthesis of 3-iodo-6-nitro-indazole can be achieved by the iodination of 6-nitroindazole.[5]

Materials:

-

6-nitroindazole

-

Iodine (I₂)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve 6-nitroindazole in DMF in a reaction vessel.

-

Add potassium carbonate to the solution.

-

Add iodine portion-wise to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

References

- 1. 3-IODO-6-NITRO-1H-INDAZOLE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure of 3-iodo-6-nitro-1H-indazole

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological relevance of 3-iodo-6-nitro-1H-indazole. The content is tailored for researchers, scientists, and drug development professionals, presenting detailed experimental methodologies and structured data for ease of reference.

Molecular Structure and Physicochemical Properties

3-iodo-6-nitro-1H-indazole is a heterocyclic aromatic compound built upon an indazole core. The key structural features include an iodine atom at the 3-position and a nitro group at the 6-position of the indazole ring. These substituents significantly influence the electronic properties and reactivity of the molecule.

Quantitative Data

The known and predicted physicochemical properties of 3-iodo-6-nitro-1H-indazole are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₄IN₃O₂ | [1][2] |

| Molecular Weight | 289.03 g/mol | [1][2] |

| IUPAC Name | 3-iodo-6-nitro-1H-indazole | [2] |

| CAS Number | 70315-70-7 | [1][2] |

| Predicted LogP | 2.5 - 3.0 | |

| Predicted pKa | ~13.5 (NH proton) | |

| Predicted Melting Point | >200 °C |

Predicted values are based on computational models and data from structurally related compounds.

Spectroscopic Data (Predicted)

| Technique | Predicted Spectral Features |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~14.0 (br s, 1H, NH), ~8.5 (d, 1H, H7), ~8.0 (dd, 1H, H5), ~7.8 (d, 1H, H4) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~148 (C6), ~142 (C7a), ~125 (C5), ~122 (C4), ~115 (C7), ~112 (C3a), ~91 (C3) |

| FT-IR (KBr Pellet, cm⁻¹) | ~3400-3200 (N-H stretch), ~1520 & ~1340 (NO₂ asymmetric and symmetric stretch), ~1620 (C=N stretch), ~850-750 (C-H out-of-plane bend) |

| Mass Spectrometry (EI, 70 eV) | m/z (%) = 289 ([M]⁺), characteristic fragments corresponding to the loss of NO₂, I, and HCN |

Experimental Protocols

This section details the plausible synthetic route for 3-iodo-6-nitro-1H-indazole and the standard procedures for its characterization.

Synthesis of 3-iodo-6-nitro-1H-indazole

A potential synthetic pathway for 3-iodo-6-nitro-1H-indazole involves the direct iodination of 6-nitro-1H-indazole.[3]

Materials:

-

6-nitro-1H-indazole

-

Iodine (I₂)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 6-nitro-1H-indazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and iodine (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).

-

Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford 3-iodo-6-nitro-1H-indazole.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data using appropriate software to determine chemical shifts, coupling constants, and multiplicities.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr.

-

Acquire the FT-IR spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Introduce the sample into a mass spectrometer, typically using a direct insertion probe for solid samples.

-

Acquire the mass spectrum using electron ionization (EI) at 70 eV.

-

Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structure.

Visualizations

The following diagrams illustrate the synthetic pathway, a general characterization workflow, and the potential biological role of 3-iodo-6-nitro-1H-indazole.

References

An In-depth Technical Guide to the Safety and Handling of 3-iodo-6-nitro-1H-indazole

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for 3-iodo-6-nitro-1H-indazole (CAS No: 70315-70-7). Due to the limited availability of specific safety and toxicological data for this compound, this document incorporates information from safety data sheets (SDS) for the compound itself and structurally similar nitro- and iodo-containing indazole derivatives to ensure a robust and cautious approach to its management in a laboratory setting.[1][2]

Hazard Identification and Classification

3-iodo-6-nitro-1H-indazole is classified as harmful if swallowed.[3] Based on data from analogous compounds, it should be handled as a substance that may also cause skin and eye irritation.[2] All personnel must be thoroughly trained on these potential hazards before handling the material.

Table 1: GHS Hazard Classification

| Hazard Class | Category | GHS Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07[3] | Warning[3] |

| Skin Corrosion/Irritation (Anticipated) | Category 2 | H315: Causes skin irritation[2] | GHS07 | Warning |

| Serious Eye Damage/Eye Irritation (Anticipated) | Category 2 | H319: Causes serious eye irritation[2] | GHS07 | Warning |

| Specific Target Organ Toxicity - Single Exposure (Anticipated) | Category 3 | H335: May cause respiratory irritation[2] | GHS07 | Warning |

Note: Some classifications are based on structurally similar compounds and should be used as a precautionary guideline.[2]

Physical and Chemical Properties

Understanding the physical and chemical properties of a compound is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of 3-iodo-6-nitro-1H-indazole

| Property | Value | Source(s) |

| CAS Number | 70315-70-7 | [3][4] |

| Molecular Formula | C₇H₄IN₃O₂ | [3][4][5] |

| Molecular Weight | 289.03 g/mol | [3][4][5] |

| Appearance | Slightly Pale Yellow Solid | [4] |

| Melting Point | 265 °C | [4] |

| Purity | Typically ≥98% | [4] |

| Storage Class | 11 - Combustible Solids | [3] |

| Sensitivity | Light Sensitive | [4] |

Safe Handling and Storage

Adherence to strict handling and storage protocols is essential to minimize exposure and ensure laboratory safety.

Engineering Controls

-

Always handle 3-iodo-6-nitro-1H-indazole within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

-

Ensure adequate ventilation in the laboratory.[6]

-

A designated area for handling this compound should be established.

Handling Procedures

-

Avoid the formation and inhalation of dust.[1][6] When weighing the solid, use a disposable weigh boat and handle it with care.[1]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Use non-sparking tools.

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.[6]

Storage Conditions

-

Store in a tightly closed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials.

-

Protect from light, as the compound is light-sensitive.[4]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary line of defense against chemical exposure.[1] A comprehensive PPE protocol is mandatory.[1]

Table 3: Recommended Personal Protective Equipment

| PPE Category | Item | Specification | Rationale |

| Eye Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 or equivalent standards.[1] | Protects eyes from splashes and airborne particles.[1] |

| Face Shield | To be worn over safety goggles for maximum protection.[1] | Provides a secondary layer of protection for the entire face.[1] | |

| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves.[1][2] | Prevents skin contact. Gloves must be inspected before use and changed immediately if contaminated.[1] |

| Body Protection | Laboratory Coat | Flame-resistant (e.g., Nomex®) with a full front closure.[1] | Protects skin and personal clothing from contamination.[1] |

| Full-Length Pants & Shoes | Ensures no exposed skin on the lower body and feet.[1] | Prevents accidental skin contact. | |

| Respiratory Protection | Respirator | NIOSH-approved N95 or higher-rated respirator.[1] | Required when handling the solid compound outside of a certified chemical fume hood or if dust generation is likely.[1][2] |

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First Aid Measures

Table 4: First Aid Protocols

| Exposure Route | First Aid Measures |

| Inhalation | Move the person into fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician immediately.[6] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[6] |

| Eye Contact | Flush eyes with plenty of water for at least 15 minutes as a precaution. Consult a physician.[6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[6] |

Spill Response

In the event of a minor spill:

-

Alert personnel in the immediate area.[2]

-

Wear all required PPE as detailed in Table 3.[2]

-

Avoid generating dust.[2]

-

Gently sweep up the solid using an inert absorbent material.[2]

-

Pick up and arrange for disposal without creating dust.[6]

-

Collect the waste in a suitable, sealed, and labeled container for disposal.[6]

-

Decontaminate the spill area.

For large spills, evacuate the area and contact emergency services.[2]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Special Hazards: Combustion may produce hazardous carbon oxides and nitrogen oxides (NOx).[6]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Disposal Considerations

Improper disposal poses a risk to human health and the environment.[1] All waste must be managed as regulated hazardous chemical waste.

-

Waste Segregation: Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Solids".[2]

-

Solid Waste: All disposable items that have come into contact with the chemical (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, labeled hazardous waste bag or container within the fume hood.[1]

-

Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]

-

Container Management: Keep waste containers securely closed at all times, except when adding waste, and store them in a secondary containment bin.[2]

Experimental Protocols

The following outlines a standard workflow for handling 3-iodo-6-nitro-1H-indazole in a research setting.

Standard Laboratory Handling Protocol

-

Preparation:

-

Handling the Compound:

-

Post-Handling:

Mandatory Visualizations

The following diagrams illustrate the key safety and handling workflows.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 3-Iodo-6-nitro-1H-indazole AldrichCPR 70315-70-7 [sigmaaldrich.com]

- 4. labproinc.com [labproinc.com]

- 5. 3-IODO-6-NITRO-1H-INDAZOLE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 3-iodo-6-nitro-1H-indazole from 6-nitroindazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-iodo-6-nitro-1H-indazole, a key intermediate in the development of pharmacologically active compounds. The document details the chemical transformation of 6-nitroindazole through electrophilic iodination, presenting reaction conditions, a detailed experimental protocol, and expected analytical data. The strategic importance of the C-3 iodination lies in its utility as a synthetic handle for further molecular elaboration through cross-coupling reactions.[1]

Reaction Scheme and Mechanism

The synthesis of 3-iodo-6-nitro-1H-indazole from 6-nitroindazole is achieved via an electrophilic aromatic substitution reaction. The C-3 position of the indazole ring is susceptible to electrophilic attack.[1] The reaction is typically carried out using molecular iodine (I₂) as the iodinating agent in the presence of a base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2] The base is crucial for the deprotonation of the indazole N-H, which enhances the electron density of the heterocyclic ring, thereby facilitating the electrophilic substitution.

Quantitative Data Summary

The following tables summarize the typical reaction conditions and hypothetical characterization data for the synthesis of 3-iodo-6-nitro-1H-indazole. Researchers should use these tables as a reference and populate them with their own experimental findings.

Table 1: Summary of Reaction Conditions

| Parameter | Condition | Reference |

| Substrate | 6-nitroindazole | [2] |

| Iodinating Agent | Molecular Iodine (I₂) | [1][2] |

| Base | Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃) | [1][2][3] |

| Solvent | N,N-Dimethylformamide (DMF) | [1][2][3] |

| Stoichiometry (Substrate:I₂:Base) | 1.0 : 2.0 : 4.0 (with KOH) | [1] |

| Reaction Temperature | Room Temperature | [1][3] |

| Reaction Time | 1-3 hours (Monitored by TLC) | [1] |

Table 2: Physicochemical and Spectroscopic Data of 3-iodo-6-nitro-1H-indazole

| Property | Value |

| Molecular Formula | C₇H₄IN₃O₂ |

| Molecular Weight | 289.03 g/mol |

| Appearance | Pale yellow to brown solid (predicted) |

| Melting Point | Not available |

| ¹H NMR (DMSO-d₆, 400 MHz) | Predicted |

| δ (ppm) | |

| ~14.0 (s, 1H, NH) | |

| ~8.5 (d, 1H, H-7) | |

| ~8.0 (s, 1H, H-5) | |

| ~7.8 (d, 1H, H-4) | |

| ¹³C NMR (DMSO-d₆, 100 MHz) | Predicted |

| δ (ppm) | |

| ~149.0 (C-NO₂) | |

| ~141.0 (C-3a) | |

| ~125.0 (C-7a) | |

| ~122.0 (C-5) | |

| ~120.0 (C-4) | |

| ~112.0 (C-7) | |

| ~91.0 (C-I) | |

| Mass Spectrometry (ESI-MS) | m/z 289.94 [M-H]⁻ (predicted) |

Detailed Experimental Protocol

This protocol is adapted from established methods for the C-3 iodination of unprotected indazoles.[1][2][3]

Materials and Reagents:

-

6-nitroindazole

-

Iodine (I₂)

-

Potassium Hydroxide (KOH) pellets

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stir bar and stirrer

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-nitroindazole (1.0 eq).

-

Dissolution: Add anhydrous DMF (approximately 10 mL per gram of substrate) to the flask and stir the mixture at room temperature until the substrate is fully dissolved.

-

Reagent Addition: To the solution, add molecular iodine (I₂) (2.0 eq). Follow this with the portion-wise addition of potassium hydroxide (KOH) pellets (4.0 eq) over 5-10 minutes. An ice bath can be used to manage any initial exotherm.

-

Reaction: Allow the reaction mixture to stir at room temperature for 1-3 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing an ice-water mixture.

-

Quenching: Quench the excess iodine by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution dropwise until the dark brown color of the iodine disappears, resulting in a pale yellow solution or suspension.[1]

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF used).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[1]

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 3-iodo-6-nitro-1H-indazole.

Visualizations

Synthetic Pathway

Caption: Reaction scheme for the synthesis of 3-iodo-6-nitro-1H-indazole.

Experimental Workflow

Caption: General experimental workflow for the synthesis and purification.

Role in Kinase Inhibition

Substituted indazoles are recognized as potent inhibitors of various protein kinases, playing a crucial role in cancer therapy research.[4] The specific substitution pattern on the indazole ring is critical for the binding affinity and selectivity towards different kinases.[4] While specific signaling pathways for 3-iodo-6-nitro-1H-indazole are not extensively documented, its structural motif is characteristic of kinase inhibitors.

Caption: Conceptual diagram of kinase inhibition by a substituted indazole.

References

An In-depth Technical Guide to the Iodination of 6-Nitroindazole

This guide provides a comprehensive overview of the experimental procedure for the iodination of 6-nitroindazole, a critical process for the synthesis of versatile intermediates in medicinal chemistry and drug development. The introduction of an iodine atom into the 6-nitroindazole scaffold, typically at the C-3 position, furnishes a valuable synthetic handle for further molecular elaboration through various cross-coupling reactions.

Reaction Overview

The iodination of 6-nitroindazole proceeds via an electrophilic aromatic substitution mechanism. The C-3 position of the indazole ring is particularly susceptible to electrophilic attack.[1] The reaction is typically carried out by treating 6-nitroindazole with molecular iodine (I₂) in the presence of a base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2]

Quantitative Data Summary

The following table summarizes the typical reagents and conditions employed in the iodination of 6-nitroindazole and its analogs.

| Parameter | Condition |

| Substrate | 6-Nitroindazole |

| Iodinating Agent | Molecular Iodine (I₂) |

| Base | Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Molar Ratio (Substrate:I₂:Base) | 1.0 : 2.0 : 4.0 (with KOH)[1] |

| Temperature | Room Temperature |

| Reaction Time | 1-3 hours (monitored by TLC)[1] |

Detailed Experimental Protocol

This protocol is adapted from established methods for the C-3 iodination of unprotected indazoles.[1]

1. Materials and Reagents:

-

6-Nitroindazole

-

Iodine (I₂)

-

Potassium Hydroxide (KOH) pellets

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Deionized water

2. Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Thin-layer chromatography (TLC) plates and chamber

3. Reaction Procedure:

-

Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 6-nitroindazole (1.0 equivalent).

-

Dissolution: Add anhydrous DMF (approximately 10 mL per gram of substrate) to the flask and stir the mixture at room temperature until the substrate is completely dissolved.[1]

-

Reagent Addition: To the solution, add molecular iodine (I₂) (2.0 equivalents).[1] Following this, add potassium hydroxide (KOH) pellets (4.0 equivalents) portion-wise over 5-10 minutes. An ice bath can be used to manage any initial exotherm.[1]

-

Reaction: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-3 hours).[1]

4. Work-up:

-

Upon completion, carefully pour the reaction mixture into a beaker containing an ice-water mixture.[1]

-

Quench the excess iodine by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution dropwise until the dark brown color of the iodine disappears.[1]

-

Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[1]

5. Purification:

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure 3-iodo-6-nitroindazole.[1]

Visualizations

The following diagrams illustrate the chemical transformation and the experimental workflow.

Caption: Iodination of 6-nitroindazole to form 3-iodo-6-nitroindazole.

Caption: Step-by-step workflow for the synthesis of 3-iodo-6-nitroindazole.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-iodo-6-nitro-1H-indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physical and chemical properties, and potential biological applications of 3-iodo-6-nitro-1H-indazole and its derivatives. This scaffold is a key building block in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.

Core Physicochemical Properties

The 3-iodo-6-nitro-1H-indazole core is a substituted indazole featuring an iodine atom at the C3 position and a nitro group at the C6 position. These substituents significantly influence the molecule's reactivity and physicochemical properties. While extensive experimental data for the parent compound is not widely published, the properties of its derivatives provide valuable insights. The presence of the polar nitro group and the N-H of the indazole ring suggests the potential for hydrogen bonding, which may lead to some solubility in polar solvents. However, the aromatic system and the large iodine atom contribute to its nonpolar character, suggesting better solubility in organic solvents.[1]

Table 1: Physicochemical Properties of 3-iodo-6-nitro-1H-indazole and its Derivatives

| Property | 3-iodo-6-nitro-1H-indazole | 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | 3-iodo-1-methyl-6-nitro-1H-indazole |

| CAS Number | 70315-70-7[2] | 886230-74-6[3] | 1363382-12-0[4] |

| Molecular Formula | C₇H₄IN₃O₂[2] | C₁₂H₁₂IN₃O₃[3] | C₈H₆IN₃O₂[5] |

| Molecular Weight | 289.03 g/mol [2] | 373.15 g/mol [3] | 303.06 g/mol [5] |

| Monoisotopic Mass | Not Available | 372.99234 Da[3] | Not Available |

| Melting Point | Not Available | Not Available | Not Available |

| Boiling Point | Not Available | Not Available | Not Available |

| XLogP3-AA | Not Available | 2.8[3] | 2.1[5] |

| Hydrogen Bond Donor Count | 1[2] | 0[3] | 0[5] |

| Hydrogen Bond Acceptor Count | 3[2] | 4[3] | 3[5] |

Synthesis and Reactivity

The synthesis of 3-iodo-6-nitro-1H-indazole derivatives is a critical step in their development as therapeutic agents. The core scaffold is typically synthesized from 6-nitroindazole, which is then iodinated at the C3 position.

Experimental Protocol: Synthesis of 3-iodo-6-nitro-1H-indazole

This protocol is based on the general method for the iodination of indazoles.[6]

Materials:

-

6-nitroindazole

-

Iodine (I₂)

-

Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bisulfite solution

-

Water

Procedure:

-

In a round-bottom flask, dissolve 6-nitroindazole (1.0 equivalent) in DMF.

-

Add a base such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) to the solution.

-

Stir the mixture at room temperature.

-

Add iodine (I₂) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bisulfite to quench excess iodine.

-

The product may precipitate out of solution. If so, collect the solid by vacuum filtration and wash with water.

-

If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 3-iodo-6-nitro-1H-indazole.

Reactivity and Derivatization

The 3-iodo-6-nitro-1H-indazole scaffold is highly amenable to further functionalization, primarily through palladium-catalyzed cross-coupling reactions at the C3 position. The electron-withdrawing nature of the nitro group generally makes the 3-iodo-1H-indazole more reactive towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[7]

Common Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.[1]

-

Heck Coupling: Reaction with alkenes to form new carbon-carbon bonds, yielding 3-alkenyl-substituted indazoles.[1]

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling of amines with the aryl halide to form carbon-nitrogen bonds.

The nitro group at the C6 position can also be readily reduced to an amino group, providing another handle for further functionalization.[8]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a 3-iodo-6-nitro-1H-indazole Derivative

This protocol is a representative example for the Suzuki coupling of a 3-iodo-6-methyl-4-nitro-1H-indazole.[9]

Materials:

-

3-iodo-6-methyl-4-nitro-1H-indazole

-

Arylboronic acid (1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried Schlenk flask or microwave vial, add 3-iodo-6-methyl-4-nitro-1H-indazole (1.0 equivalent), the desired arylboronic acid (1.5 equivalents), and the base (2.0 equivalents).

-

Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Add the degassed solvent via syringe.

-

Add the palladium catalyst under a positive flow of inert gas.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for the structural elucidation of 3-iodo-6-nitro-1H-indazole derivatives. The chemical shifts of the protons and carbons are significantly influenced by the substituents on the indazole ring.

Table 2: Predicted ¹H and ¹³C NMR Data for 3-iodo-6-methyl-nitro-1H-indazole Isomers in DMSO-d₆ [1]

| Position | 3-iodo-6-methyl-4-nitro-1H-indazole | 3-iodo-6-methyl-5-nitro-1H-indazole | 3-iodo-6-methyl-7-nitro-1H-indazole |

| ¹H NMR (δ, ppm) | |||

| NH | ~14.1 (s, 1H) | ~13.5 (s, 1H) | ~14.3 (s, 1H) |

| H-4 | - | ~8.5 (s, 1H) | ~7.9 (d, J=8.5 Hz, 1H) |

| H-5 | 7.95 (s, 1H) | - | 7.45 (d, J=8.5 Hz, 1H) |

| H-7 | 7.60 (s, 1H) | ~7.9 (s, 1H) | - |

| CH₃ | ~2.5 (s, 3H) | ~2.6 (s, 3H) | ~2.4 (s, 3H) |

| ¹³C NMR (δ, ppm) | |||

| C3 | ~92.5 | ~90.0 | ~91.0 |

| C3a | ~141.0 | ~142.0 | ~140.5 |

| C4 | ~148.0 | ~120.0 | ~122.0 |

| C5 | ~118.0 | ~141.0 | ~145.0 |

| C6 | ~135.0 | ~125.0 | ~130.0 |

| C7 | ~115.0 | ~112.0 | - |

| C7a | ~140.0 | ~140.0 | ~138.0 |

| CH₃ | ~17.0 | ~17.0 | ~17.0 |

Experimental Protocol: NMR Spectroscopy

Sample Preparation: [10]

-

Dissolve approximately 5-10 mg of the purified indazole derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: [11]

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[11]

-

For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for all carbon signals. A larger number of scans is typically required.[11]

-

Employ 2D NMR techniques such as COSY, HSQC, and HMBC for unambiguous signal assignment and structural confirmation.[10]

Biological Activity and Applications

Derivatives of the indazole scaffold are known to possess a wide range of biological activities, making them attractive candidates for drug discovery.[12]

Kinase Inhibition

The indazole core is a "privileged structure" in the development of kinase inhibitors for cancer therapy.[13] Derivatives of 3-iodo-6-nitro-1H-indazole can be synthesized to target various protein kinases. For instance, the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer, is a potential target for indazole derivatives.[14] The nitro group of the 3-iodo-6-nitro-1H-indazole scaffold can be reduced to an amine, which is a key functional group in many kinase inhibitors that target this pathway.[8]

A hypothetical structure-activity relationship (SAR) study can illustrate how modifications to the core scaffold can impact inhibitory potency.

Table 3: Hypothetical SAR for 3-iodo-6-methyl-5-nitro-1H-indazole Analogs Against a Representative Kinase [15]

| Compound ID | R¹ (C3-Position) | R² (N1-Position) | R³ (C5-Position) | IC₅₀ (nM) |

| 1 (Parent) | I | H | NO₂ | 500 |

| 2a | Phenyl | H | NO₂ | 150 |

| 2b | 4-Fluorophenyl | H | NO₂ | 80 |

| 2c | 3-Aminophenyl | H | NO₂ | 45 |

| 3a | I | Methyl | NO₂ | 400 |

| 3b | I | (2-Morpholinoethyl) | NO₂ | 250 |

| 4a | 4-Fluorophenyl | H | NH₂ | 25 |

| 4b | 4-Fluorophenyl | Methyl | NH₂ | 30 |

| 4c | 3-Aminophenyl | H | NH₂ | 10 |

Antiprotozoal Activity

Nitro-heterocyclic compounds have shown promise as antiprotozoal agents.[7] While specific data for 3-iodo-6-nitro-1H-indazole derivatives is limited, studies on the closely related 3-chloro-6-nitro-1H-indazole derivatives have demonstrated significant antileishmanial activity.[16] These compounds were shown to be potent growth inhibitors of Leishmania major, with molecular docking studies suggesting they bind to the Leishmania trypanothione reductase enzyme.[16]

Experimental Protocol: In Vitro Antileishmanial MTT Assay

This protocol is adapted from studies on 3-chloro-6-nitro-1H-indazole derivatives.[4][16]

Materials:

-

Leishmania promastigote strains (e.g., L. major)

-

Complete culture medium

-

96-well microtiter plates

-

3-halo-6-nitro-1H-indazole derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., isopropanol/hydrochloric acid)

-

Microplate reader

Procedure:

-

Culture Leishmania promastigotes to the logarithmic growth phase.

-

Seed the promastigotes into 96-well plates at a specific density.

-

Add serial dilutions of the test compounds to the wells. Include a positive control (e.g., a known antileishmanial drug) and a negative control (vehicle).

-

Incubate the plates for a specified period (e.g., 72 hours) at the appropriate temperature.

-

Add MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of viability compared to the negative control and determine the IC₅₀ value (the concentration that inhibits 50% of parasite growth).

Conclusion

3-iodo-6-nitro-1H-indazole and its derivatives represent a valuable and versatile class of compounds for drug discovery and development. Their amenability to a variety of chemical modifications, particularly at the C3 and C6 positions, allows for the generation of diverse chemical libraries. The demonstrated potential of related indazole scaffolds as potent kinase inhibitors and antiprotozoal agents highlights the promising future of this compound class in the development of novel therapeutics. Further research into the synthesis and biological evaluation of a broader range of derivatives is warranted to fully explore their therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | C12H12IN3O3 | CID 23577850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. In vitro kinase assay [protocols.io]

- 4. benchchem.com [benchchem.com]

- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. 3-Iodo-6-methyl-5-nitro-1H-indazole | 1000343-55-4 | Benchchem [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Indazole synthesis [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3-iodo-6-nitro-1H-indazole: A Versatile Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-iodo-6-nitro-1H-indazole is a highly functionalized heterocyclic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. The indazole scaffold is a privileged structure in drug discovery, appearing in numerous compounds with a wide range of pharmacological activities, including anti-cancer and anti-inflammatory properties. The presence of an iodine atom at the 3-position, a nitro group at the 6-position, and a reactive N-H group provides multiple strategic points for chemical modification.

The iodine at C-3 is particularly amenable to transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, vinyl, and alkynyl substituents. The electron-withdrawing nitro group at C-6 can modulate the reactivity of the indazole ring and can be reduced to an amino group, providing a handle for further functionalization, such as amide bond formation. The indazole nitrogen can be alkylated or protected to introduce additional diversity and modify the physicochemical properties of the resulting molecules. These features make 3-iodo-6-nitro-1H-indazole a valuable starting material for the synthesis of compound libraries for drug discovery, particularly in the development of kinase inhibitors.[1]

Synthesis of 3-iodo-6-nitro-1H-indazole

The preparation of 3-iodo-6-nitro-1H-indazole can be achieved from commercially available 6-nitro-1H-indazole through direct iodination.

Protocol 1: Iodination of 6-nitro-1H-indazole

This protocol describes the direct iodination of 6-nitro-1H-indazole at the C-3 position.

Reaction Scheme:

Materials:

-

6-nitro-1H-indazole

-

Iodine (I₂)

-

Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)

-

N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium thiosulfate solution (Na₂S₂O₄)

-

Water

Procedure:

-

In a round-bottom flask, dissolve 6-nitro-1H-indazole (1.0 eq) in DMF.

-

Add a base such as potassium carbonate (K₂CO₃) to the solution.[2]

-

Slowly add a solution of iodine (I₂) in DMF to the reaction mixture.

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench excess iodine.[3]

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Key Applications and Protocols

The strategic placement of functional groups on 3-iodo-6-nitro-1H-indazole allows for a variety of subsequent chemical transformations. The following sections detail protocols for its use in key synthetic applications.

N-H Functionalization: Protection and Alkylation

The indazole N-H can be protected to prevent unwanted side reactions during subsequent transformations or alkylated to introduce further diversity.

This protocol describes the protection of the indazole nitrogen with a tetrahydropyranyl (THP) group.[4]

Materials:

-

3-iodo-6-nitro-1H-indazole

-

3,4-Dihydro-2H-pyran (DHP)

-

Methanesulfonic acid (MsOH) or p-toluenesulfonic acid (p-TsOH) (catalytic amount)

-

N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate or DCM for extraction

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of 3-iodo-6-nitro-1H-indazole (1.0 eq) in DMF or DCM, add 3,4-dihydro-2H-pyran (1.5 eq).[4]

-

Add a catalytic amount of methanesulfonic acid (0.1 eq) or p-TsOH (0.05 eq).[4][5]

-

Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[4][5]

-

Extract the product with ethyl acetate or DCM.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the N-protected indazole.[4]

This protocol provides a general method for the N-alkylation of the indazole ring. The regioselectivity (N1 vs. N2 alkylation) can be influenced by the choice of base and solvent.[3][6] Using sodium hydride in THF generally favors N1 alkylation for many indazole derivatives.[3][6]

Materials:

-

6-nitro-1H-indazole (as a model substrate)

-

Sodium hydride (NaH)

-

Alkyl halide (e.g., Iodomethane)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Prepare a solution of 6-nitro-1H-indazole (1.0 eq) in DMF and cool in an ice bath.[7]

-

Add sodium hydride (NaH) (2.0 eq) portion-wise under vigorous stirring and maintain the temperature at 0 °C for 30 minutes.[7]

-

Add the alkyl halide (e.g., iodomethane, 1.1 eq) dropwise to the reaction mixture.[7]

-

Stir the mixture for 16 hours at room temperature.[7]

-

Quench the reaction with water and dilute with ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash three times with water.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate.

-

Purify the product by flash chromatography to separate the N1 and N2 isomers.[7]

| Substrate | Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |

| 6-nitro-1H-indazole | Iodomethane | NaH | DMF | 1-methyl-6-nitro-1H-indazole | 56.4 | [7] |

Palladium-Catalyzed Cross-Coupling Reactions

The C-3 iodo group is an excellent handle for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. For many of these reactions, prior protection of the indazole N-H group (as described in Protocol 2) is recommended to avoid side reactions and catalyst inhibition.[2]

This protocol details the Heck reaction of N-THP protected 3-iodo-6-nitro-1H-indazole with 2-vinylpyridine.[4]

Materials:

-

3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

-

2-Vinylpyridine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri-o-tolylphosphine

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq) in anhydrous DMF.

-

Add 2-vinylpyridine (1.2 eq), tri-o-tolylphosphine (0.1 eq), and N,N-diisopropylethylamine (2.0 eq) to the solution.

-

Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Add palladium(II) acetate (0.05 eq) to the reaction mixture.

-

Heat the reaction to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

| Parameter | Value | Reference |

| Indazole Substrate | 3-iodo-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | [4] |

| Alkene | 2-Vinylpyridine | [4] |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) (5 mol%) | [4] |

| Ligand | Tri-o-tolylphosphine (10 mol%) | [4] |

| Base | N,N-Diisopropylethylamine (DIPEA) | [4] |

| Solvent | N,N-Dimethylformamide (DMF) | [4] |

| Temperature | 100 °C | [4] |

| Yield | 85% | [4] |

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3-iodo-6-nitro-1H-indazole with an arylboronic acid, which can often be performed without N-protection.[8] Microwave irradiation can significantly accelerate the reaction.[9]

Materials:

-

3-iodo-6-nitro-1H-indazole

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

-

Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

-

1,4-Dioxane and Water (or Dimethoxyethane)

-

Ethyl acetate

-

Brine

Procedure:

-

To a microwave vial, add 3-iodo-6-nitro-1H-indazole (1.0 eq), phenylboronic acid (1.2-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).[8][9]

-

Add the base (e.g., 2M aqueous sodium carbonate, 2.0 eq) and the solvent (e.g., 1,4-dioxane).[9]

-

Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 40 minutes with stirring.[9] Alternatively, heat conventionally at 80-100 °C for several hours.

-

After cooling, dilute the reaction mixture with ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

| Catalyst | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 (MW) | 10 min | 87 | [8] |

| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 h | 84 | [8] |

This protocol outlines a general procedure for the Sonogashira coupling. N-protection of the indazole is often recommended for this reaction.

Materials:

-

N-protected 3-iodo-6-nitro-1H-indazole

-

Terminal alkyne (e.g., Phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

A suitable base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the N-protected 3-iodo-6-nitro-1H-indazole (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

-

Add the anhydrous solvent and the base.

-

Add the terminal alkyne (1.2-1.5 eq) via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

-

Once the reaction is complete, perform an aqueous work-up and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Reduction of the Nitro Group

The nitro group at the C-6 position can be readily reduced to an amine, which can then be used for further derivatization, such as amide or sulfonamide formation.

This protocol provides a general method for the reduction of the nitro group to an amine using iron powder or tin(II) chloride.[10]

Materials:

-

A 3-substituted-6-nitro-1H-indazole derivative

-

Iron powder (Fe) or Tin(II) chloride (SnCl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution or Hydrochloric acid (HCl)

-

Ethanol or Ethyl acetate

Procedure:

-

Dissolve the 6-nitro-indazole derivative (1.0 eq) in ethanol or ethyl acetate.

-

Add iron powder (5.0 eq) and a saturated aqueous solution of ammonium chloride. Alternatively, use tin(II) chloride (3.0 eq) in ethanol, followed by the addition of concentrated HCl.

-

Heat the mixture to reflux for 2-6 hours until the starting material is consumed (monitored by TLC).

-

If using iron, filter the hot solution through Celite to remove the iron salts and concentrate the filtrate.

-